1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine
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Overview
Description
1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with benzyloxy and diphenylmethyl groups
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then further reacted with 3-(benzyloxy)benzyl chloride and diphenylmethyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or diphenylmethyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and diphenylmethyl groups may enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine include:
- 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(diphenylmethyl)piperazine
- 2-{4-[3-(Benzyloxy)benzyl]-1-piperazinyl}pyrimidine These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of benzyloxy and diphenylmethyl groups in this compound may confer distinct properties that make it particularly useful in certain applications.
Properties
CAS No. |
5829-74-3 |
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Molecular Formula |
C31H32N2O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-benzhydryl-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C31H32N2O/c1-4-11-26(12-5-1)25-34-30-18-10-13-27(23-30)24-32-19-21-33(22-20-32)31(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-18,23,31H,19-22,24-25H2 |
InChI Key |
ADJQGUADZOMXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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